molecular formula C11H21FN2O2 B1375617 tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate CAS No. 1630907-22-0

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate

Cat. No.: B1375617
CAS No.: 1630907-22-0
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is being investigated for its potential use in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the piperidine ring enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Reactant of Route 2
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Reactant of Route 3
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Reactant of Route 4
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.